Diethyl ethyl(propyl)propanedioate

Übersicht

Beschreibung

Diethyl malonate, also known as DEM, is a colorless liquid with an apple-like odor. It occurs naturally in grapes and strawberries and is used in perfumes. It is also used to synthesize other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .

Synthesis Analysis

Diethyl malonate can be produced from the reaction of the sodium salt of chloroacetic acid with sodium cyanide, which produces the nitrile. This intermediate is then treated with ethanol in the presence of an acid catalyst .Molecular Structure Analysis

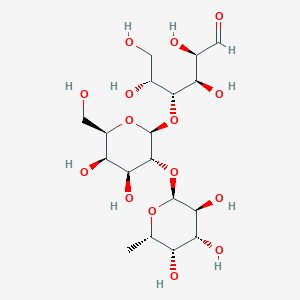

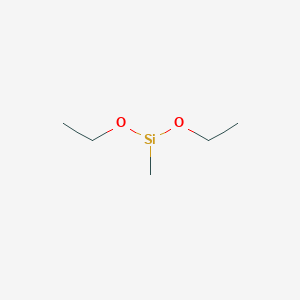

The molecular formula of Diethyl malonate is C7H12O4. The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Enolates can be alkylated in the alpha position through an SN2 reaction with alkyl halides. During this reaction, an α-hydrogen is replaced with an alkyl group and a new C-C bond is formed .Physical And Chemical Properties Analysis

Diethyl malonate is a colorless liquid with an apple-like odor. It has a molecular weight of 160.1678 .Wissenschaftliche Forschungsanwendungen

Synthesis of Propylacrylic Acid (PAA)

Diethyl ethyl(propyl)propanedioate: is utilized in the synthesis of propylacrylic acid (PAA) . PAA is a valuable compound in the production of high-performance polymers due to its ability to improve adhesion and weather resistance.

Pharmaceutical Intermediate

The compound serves as an intermediate in the synthesis of various pharmaceuticals. For example, it’s used in the preparation of medicinally useful compounds such as vigabatrin , an antiepileptic drug .

Organic Synthesis

In organic chemistry, diethyl 2-ethyl-2-propylpropanedioate is employed in classical reactions like alkylations and decarboxylation, which are fundamental for constructing complex organic molecules .

Thermophysical Property Research

The compound’s thermophysical properties, such as boiling point, critical temperature, and density, are critically evaluated for research purposes. This data is essential for the development of new materials and for understanding the compound’s behavior under different conditions .

Enthalpy of Formation Studies

Diethyl ethyl(propyl)propanedioate: is studied for its enthalpy of formation, both in the liquid and gas phases. This information is crucial for thermodynamic modeling and energy calculations in chemical reactions .

Refractive Index Measurement

The refractive index of diethyl 2-ethyl-2-propylpropanedioate is measured to understand its optical properties, which is important for applications in photonics and electronics .

Viscosity and Thermal Conductivity Analysis

Research into the viscosity and thermal conductivity of Diethyl ethyl(propyl)propanedioate helps in the design of processes where fluid flow and heat transfer are critical, such as in lubricants and thermal fluids .

Solubility Studies

The solubility of diethyl 2-ethyl-2-propylpropanedioate in various solvents like dichloromethane, ethanol, and ethyl acetate is analyzed. This knowledge is vital for its application in chemical synthesis and formulation .

Wirkmechanismus

Target of Action

Diethyl ethyl(propyl)propanedioate, also known as diethyl 2-ethyl-2-propylpropanedioate or diethyl malonate, is a malonic ester . Its primary targets are the α-hydrogens flanked by two carbonyl groups . These α-hydrogens are relatively acidic, making them susceptible to nucleophilic attack .

Mode of Action

The compound’s mode of action involves the formation of an enolate ion, which is a good nucleophile . This enolate ion is formed when diethyl malonate reacts with a base like sodium ethoxide in ethanol . The enolate ion then reacts rapidly with an alkyl halide in an S_N2 reaction, displacing the leaving group by backside attack . This results in the formation of an α-substituted malonic ester .

Biochemical Pathways

The biochemical pathway primarily affected by diethyl malonate is the malonic ester synthesis . This pathway is a method for preparing a carboxylic acid from an alkyl halide while lengthening the carbon chain by two atoms . The product of a malonic ester alkylation has one acidic α hydrogen remaining, so the alkylation process can be repeated to yield a dialkylated malonic ester .

Result of Action

The result of the action of diethyl malonate is the formation of a substituted monocarboxylic acid . This occurs when the alkylated (or dialkylated) malonic ester undergoes hydrolysis of its two ester groups followed by decarboxylation (loss of CO2) on heating .

Action Environment

The action, efficacy, and stability of diethyl malonate can be influenced by various environmental factors. For instance, the leaving group X in the alkylating agent R−X can be chloride, bromide, or iodide . The alkyl group R should be primary or methyl, and preferably should be allylic or benzylic . Secondary halides react poorly, and tertiary halides don’t react at all because a competing E2 elimination of HX occurs instead . Vinylic and aryl halides are also unreactive because a backside approach is sterically prevented .

Safety and Hazards

Eigenschaften

IUPAC Name |

diethyl 2-ethyl-2-propylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-5-9-12(6-2,10(13)15-7-3)11(14)16-8-4/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXENWBHSTGAEEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

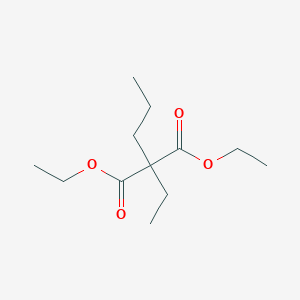

CCCC(CC)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90561993 | |

| Record name | Diethyl ethyl(propyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl ethyl(propyl)propanedioate | |

CAS RN |

6065-62-9 | |

| Record name | 1,3-Diethyl 2-ethyl-2-propylpropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6065-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl ethyl(propyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.